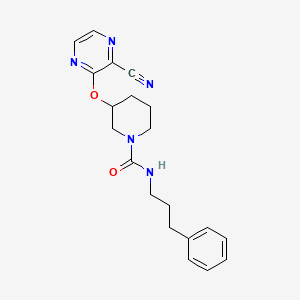

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

説明

3-((3-Cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group linked to a 3-phenylpropyl chain and a 3-cyanopyrazin-2-yloxy moiety. The pyrazine ring introduces electron-withdrawing properties due to the cyano group, while the phenylpropyl chain contributes to lipophilicity.

特性

IUPAC Name |

3-(3-cyanopyrazin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c21-14-18-19(23-12-11-22-18)27-17-9-5-13-25(15-17)20(26)24-10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,17H,4-5,8-10,13,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYKPERVXCOSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a cyanopyrazinyl group and a phenylpropyl moiety. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of diverse functional groups suggests a multifaceted interaction profile with biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes and receptors. For instance, certain derivatives have been shown to inhibit sepiapterin reductase, an enzyme involved in tetrahydrobiopterin synthesis, which plays a crucial role in neurotransmitter metabolism and cardiovascular function .

Antiviral Activity

A study examining piperidine derivatives demonstrated that modifications in the structure can lead to significant antiviral activity against various viruses, including HIV and HSV . Although specific data for the target compound is limited, structural similarities suggest potential efficacy.

Antibacterial and Antifungal Activity

The biological evaluation of related compounds has shown moderate antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, some derivatives exhibited antifungal properties against Candida albicans and Aspergillus niger . This indicates that the compound may possess similar antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives:

-

Antiviral Screening : A set of 13 alkyl derivatives of 3-phenylpiperidine was synthesized and screened for antiviral activity. Compounds showed varying levels of protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus Type 1 (HSV-1) .

Compound CVB-2 EC50 (μM) HSV-1 EC50 (μM) Cytotoxicity CC50 (μM) 3f 96 >96 44 3g 92 31 92 - Mechanistic Insights : The inhibition of sepiapterin reductase by related compounds suggests a potential pathway for modulating neurotransmitter levels, which could be beneficial in treating neurological disorders .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

PF3845’s trifluoromethylpyridine moiety increases metabolic stability compared to cyanopyrazine, as fluorinated groups resist oxidative degradation .

Linker and Chain Modifications :

- The 3-phenylpropyl chain in the target compound mirrors CAS 1421477-99-7 but contrasts with PF3845’s pyridin-3-yl group, which may enhance solubility via polar interactions .

- PIPC1’s cyclopentane-carboxamide core and halogenated substituents (e.g., 4-chlorophenyl) demonstrate higher TRPA1 affinity, suggesting that piperidine-carboxamides require bulkier substituents for channel modulation .

Biological Activity Trends: Piperidine-carboxamides with electron-deficient aromatic systems (e.g., cyanopyrazine, trifluoromethylpyridine) are prevalent in enzyme inhibition (e.g., FAAH) due to their ability to engage catalytic residues . Phenylalkyl chains (e.g., 3-phenylpropyl) in the target compound and its analogues may optimize membrane permeability but risk off-target interactions with lipid-binding proteins .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to CAS 1421477-99-7 (Smiles:

N#Cc1ccc(OC2CCN(C(=O)NCCCc3ccccc3)CC2)nc1), involving nucleophilic substitution between pyrazine derivatives and piperidine intermediates . - Pharmacological Potential: While direct data is lacking, PF3845’s FAAH inhibition and PIPC1’s TRPA1 modulation suggest that the target compound’s cyanopyrazine group could target analogous enzymes or ion channels with improved selectivity .

- Optimization Gaps : Compared to PF3845, the absence of a trifluoromethyl group in the target compound may reduce metabolic stability, warranting further derivatization studies .

Notes

The absence of explicit pharmacological data for the target compound necessitates caution in extrapolating findings from analogues.

Structural comparisons highlight the critical role of aromatic substituent electronic profiles and linker flexibility in determining target engagement.

Further studies should prioritize in vitro assays (e.g., binding affinity, enzyme inhibition) to validate inferred activity.

準備方法

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic approach divides the target molecule into three primary fragments:

- Piperidine-1-carboxamide backbone with a 3-phenylpropyl substituent.

- 3-Cyanopyrazine moiety.

- Ether linkage connecting the piperidine and cyanopyrazine units.

Piperidine-1-Carboxamide Synthesis

The N-(3-phenylpropyl)piperidine-1-carboxamide fragment is synthesized via carboxamide bond formation between 3-phenylpropylamine and a piperidine carbonyl derivative. A common method involves reacting piperidine-1-carbonyl chloride with 3-phenylpropylamine in dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Alternatively, coupling reagents such as EDC/HOBt facilitate the reaction between piperidine-1-carboxylic acid and the amine in anhydrous solvents.

3-Cyanopyrazine Preparation

The cyanopyrazine unit is typically synthesized through nucleophilic aromatic substitution (NAS) or cyclization reactions. For example, chloropyrazine derivatives react with cyanide sources (e.g., CuCN or NaCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). Recent advances utilize Pd-catalyzed cyanation of bromopyrazines with Zn(CN)₂, achieving higher yields (75–90%) under milder conditions.

Stepwise Synthetic Pathways

Fragment Coupling via Ether Formation

The ether linkage between the piperidine and cyanopyrazine is established through nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Aromatic Substitution

3-Chloropyrazine-2-carbonitrile reacts with the hydroxyl group of 3-hydroxypiperidine-1-carboxamide in the presence of a base (e.g., K₂CO₃) and a polar solvent (DMF or DMSO) at 60–80°C. This method requires activating the pyrazine ring with electron-withdrawing groups (e.g., cyano) to enhance reactivity. Typical reaction times range from 12–24 hours, with yields of 65–78% after purification by column chromatography.

Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple 3-hydroxypiperidine-1-carboxamide with 3-hydroxycyanopyrazine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, this method achieves stereochemical retention and higher yields (80–85%). However, the requirement for stoichiometric reagents increases costs, making it less scalable than NAS.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Challenges and Alternative Routes

Competing Side Reactions

Q & A

Q. What are the key structural features of 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide, and how do they influence its reactivity and biological interactions?

The compound features:

- A piperidine ring substituted with a carboxamide group at the 1-position.

- A 3-cyanopyrazine moiety linked via an ether oxygen at the 3-position of the piperidine.

- A 3-phenylpropyl chain attached to the carboxamide nitrogen.

Q. Significance :

- The cyano group on pyrazine enhances electron-withdrawing effects, potentially increasing binding affinity to biological targets like enzymes or receptors .

- The phenylpropyl chain may contribute to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

- The piperidine-carboxamide scaffold is common in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity .

Methodological Insight :

Use NMR spectroscopy to confirm regiochemistry of substituents and X-ray crystallography to resolve spatial arrangements critical for target interactions .

Q. What synthetic strategies are recommended for preparing this compound?

A typical multi-step synthesis involves:

Piperidine ring functionalization : Introduce the carboxamide group via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

Pyrazine substitution : React 3-hydroxypiperidine with 2-chloro-3-cyanopyrazine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Side-chain incorporation : Attach the 3-phenylpropylamine via reductive amination or nucleophilic substitution .

Q. Critical Controls :

- Monitor reaction progress using TLC and HPLC .

- Purify intermediates via column chromatography or recrystallization to avoid side products .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Data Interpretation Tip :

Compare spectral data with structurally analogous compounds (e.g., pyrazine-carboxamide derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers identify and validate the primary biological targets of this compound?

Stepwise Approach :

Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases, GPCRs, or ion channels .

In Vitro Assays :

- Enzyme Inhibition : Test against panels (e.g., KinaseProfiler™) at 1–10 µM concentrations.

- Cellular Binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) .

Target Validation : CRISPR-Cas9 knockdown of suspected targets to confirm phenotype rescue.

Data Contradiction Example :

If computational predictions conflict with assay results, re-evaluate force field parameters or test off-target effects via proteome-wide profiling .

Q. How should researchers address discrepancies in bioactivity data across different experimental models?

Case Study : Inconsistent IC₅₀ values in enzyme vs. cell-based assays may arise from:

- Membrane permeability limitations : Measure intracellular compound levels via LC-MS .

- Metabolic instability : Use liver microsomes to assess CYP-mediated degradation .

- Off-target interactions : Perform counter-screens against related targets (e.g., kinases with similar ATP-binding pockets) .

Q. Resolution Strategy :

- Optimize prodrug derivatives (e.g., ester-protected carboxamides) to enhance bioavailability .

Q. What structure-activity relationship (SAR) strategies are recommended to improve potency or selectivity?

Key Modifications :

- Pyrazine Ring : Replace cyano with trifluoromethyl to modulate electron density .

- Piperidine Substituents : Introduce methyl groups to restrict ring conformation and enhance target fit .

- Phenylpropyl Chain : Vary alkyl length (C2–C4) or substitute phenyl with heteroaromatics (e.g., thiophene) .

Q. Experimental Design :

- Synthesize 10–15 analogs and test in parallel using standardized assays.

- Apply QSAR models to prioritize candidates .

Q. How can researchers evaluate the metabolic stability of this compound in preclinical models?

Protocol :

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH.

LC-MS Analysis : Quantify parent compound depletion and identify metabolites (e.g., hydroxylation, dealkylation) .

CYP Inhibition Assays : Determine if the compound inhibits CYP3A4/2D6, which may cause drug-drug interactions .

Data Application :

Use results to guide structural modifications (e.g., blocking metabolic soft spots with fluorine) .

Q. What experimental approaches are used to study polymorphism or solid-state stability?

Techniques :

- Powder X-ray Diffraction (PXRD) : Detect crystalline vs. amorphous forms.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation .

Impact on Formulation :

Polymorphs with higher melting points (>150°C) are preferred for tablet formulations due to enhanced stability .

Q. How can in vitro and in vivo toxicity profiles be assessed during early-stage development?

Tiered Testing :

In Vitro Cytotoxicity : MTT assay in HepG2 (liver) and HEK293 (kidney) cells (48–72 hr exposure).

Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

Acute Toxicity : Single-dose study in rodents (OECD 423), monitoring mortality and organ histopathology .

Risk Mitigation :

If hepatotoxicity is observed, evaluate mitochondrial toxicity via Seahorse assay .

Q. What computational tools are most effective for predicting reaction pathways or optimizing synthetic routes?

Tools and Workflows :

- Density Functional Theory (DFT) : Calculate transition states for key steps (e.g., ether bond formation) .

- Retrosynthetic Software (e.g., Chematica) : Produce alternative routes to avoid hazardous reagents.

- Machine Learning (e.g., ASKCOS) : Predict reaction yields based on solvent/catalyst combinations .

Case Study :

DFT-guided optimization of coupling reactions reduced byproduct formation by 40% in pyrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。